molecular formula C20H16ClN3O4S B15086504 4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide CAS No. 477733-40-7

4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide

Cat. No.: B15086504
CAS No.: 477733-40-7
M. Wt: 429.9 g/mol
InChI Key: VWFVVLRLFLFGRW-LPYMAVHISA-N
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Description

4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is a complex organic compound with the molecular formula C20H16ClN3O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide typically involves the condensation of 2-hydroxybenzaldehyde with hydrazine derivatives, followed by the reaction with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its sulfonamide group can interact with biological macromolecules, disrupting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-CL-N-(2-((2-(2-Hydroxybenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide is unique due to its specific structural configuration, which allows it to form stable complexes with metal ions and exhibit diverse biological activities. This makes it a valuable compound for various research applications .

Properties

CAS No.

477733-40-7

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C20H16ClN3O4S/c21-15-9-11-16(12-10-15)29(27,28)24-18-7-3-2-6-17(18)20(26)23-22-13-14-5-1-4-8-19(14)25/h1-13,24-25H,(H,23,26)/b22-13+

InChI Key

VWFVVLRLFLFGRW-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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